Magnoloside M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnoloside M is a phenylethanoid glycoside isolated from the bark of Magnolia officinalis, a traditional Chinese medicinal plant. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnoloside M can be synthesized through the extraction of Magnolia officinalis bark. The extraction process involves the use of solvents such as methanol or ethanol to isolate the phenylethanoid glycosides. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The bark of Magnolia officinalis is harvested and dried, followed by solvent extraction. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Magnoloside M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Magnoloside M has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenylethanoid glycosides and their derivatives.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: this compound is investigated for its potential therapeutic effects in treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases.
Industry: It is used in the formulation of skincare products due to its photoprotective properties
Mechanism of Action
Magnoloside M exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the inflammatory response.
Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis by modulating signaling pathways related to cell survival and death.
Comparison with Similar Compounds
Magnoloside M is compared with other phenylethanoid glycosides such as Magnoloside A and Magnoloside D. These compounds share similar structural features but differ in their specific biological activities and stability:
Magnoloside A: Known for its anti-inflammatory and neuroprotective effects.
Magnoloside D: Exhibits strong antioxidant properties but is less stable compared to this compound
Conclusion
This compound is a valuable compound with diverse pharmacological properties and scientific research applications. Its unique chemical structure and biological activities make it a promising candidate for further studies in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C29H36O15 |
---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)28(41-13)44-27-25(39)26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28-,29+/m0/s1 |
InChI Key |
NFBNGFRFMOYOCE-QQLYGORSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.